molecular formula C9H14N2 B1527607 4-(aminomethyl)-N-ethylaniline CAS No. 1228098-22-3

4-(aminomethyl)-N-ethylaniline

Cat. No.: B1527607
CAS No.: 1228098-22-3
M. Wt: 150.22 g/mol
InChI Key: GWWURTPZWURJSU-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-ethylaniline is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are primary amines that consist of a phenyl group attached to an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, anilines can generally be synthesized through the reduction of nitrobenzene or by ammonolysis of phenol .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the aniline part) with an aminomethyl (–CH2NH2) and an ethyl (–C2H5) group attached .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 4-(aminomethyl)-N-ethylaniline is involved in chemical reactions such as the condensation with 1,4-cyclohexanediones to form N-alkyl-N-arylanilines and triarylamines, as demonstrated in a study by Haga, Oohashi, and Kaneko (1984). This process is significant for synthesizing various aromatic amines and involves a mechanism that includes the dehydration of monoenamines of the 1,4-dione (Haga, Oohashi, & Kaneko, 1984).

Molecular and Crystal Structure Analysis

  • In a study on molecular and crystal structures, compounds such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline and its homologues were examined, providing insights into their structural characteristics in the field of liquid crystals (Thyen, Heineman, & Zugenmaier, 1994).

Vibrational Dynamics in Excited States

  • The vibrational dynamics of 4-ethylaniline clusters were studied to understand their behavior in various states. This research is crucial for grasping the complexities of molecular interactions in excited states (Hineman, Bernstein, & Kelley, 1993).

Molecular Structure Determination

  • The molecular structures of different ethylanilines, including ortho-, meta-, and para-ethylaniline, were determined using Fourier-transform microwave spectroscopy. This research is significant for understanding the influence of ethyl substituents on the amino group and the overall molecular structure (Wang et al., 2020).

Aminomethylation Reactions

  • A study by Sloan and Siver (1984) explored the aminomethylation of nucleobases like adenine, cytosine, and guanine with this compound derivatives. This research is pivotal for understanding potential DNA interactions and drug delivery mechanisms (Sloan & Siver, 1984).

Protonation Sites Analysis

  • Investigating the site of protonation of N-alkylanilines, including N-ethylaniline, provides essential insights into the reactivity and interaction of these molecules under various conditions (Harrison & Tu, 2000).

Applications in Organic Synthesis

  • The synthesis and reactivity of laquinimod, a quinoline-3-carboxamide involving this compound, was studied to understand its mechanism in drug synthesis and organic chemical reactions (Jansson et al., 2006).

Corrosion Inhibition in Materials Science

  • A study by Ji et al. (2016) explored the corrosion inhibition properties of a Schiff base derivative, including this compound, on mild steel. This research is relevant for understanding the application of these compounds in preventing corrosion in industrial settings (Ji et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of 4-(aminomethyl)-N-ethylaniline. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical, handling 4-(aminomethyl)-N-ethylaniline would require appropriate safety measures. This could include avoiding contact with skin and eyes, not breathing dust, and storing in a cool, well-ventilated place .

Properties

IUPAC Name

4-(aminomethyl)-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWURTPZWURJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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